9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Description
Structure and Properties: This compound belongs to the pyrrolo-diazepinone class, characterized by a bicyclic framework combining pyrrolidine and diazepine rings.
Applications remain speculative but may align with related compounds in antiparasitic or enzyme inhibition roles .
Properties
IUPAC Name |
9a-(4-methoxyphenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)15-9-8-14(18)17(15)11-3-2-10-16-15/h4-7,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBRWTJVKPNYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Assembly of the Diazepinone Core
The pyrrolodiazepine scaffold is typically constructed via a three-component reaction involving 1-benzyl-3-piperidone, ethyl cyanoformate, and thiophenol. Under TiCl₄/BF₃·Et₂O catalysis, this method yields the intermediate oxazolinone at 43% efficiency after silica gel purification. Microwave irradiation (150°C, 30 min) significantly improves cyclization kinetics, achieving 70–80% conversion to the diazepinone precursor. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes azeotropic water removal |
| Catalyst Loading | 5 mol% TiCl₄ | Balances cost and reactivity |
| Reaction Time | 12 h (conventional) | Reduced to 45 min with microwaves |
The methoxyphenyl group is introduced via Suzuki-Miyaura coupling at the final stage, using 4-methoxyphenylboronic acid and Pd(PPh₃)₄ in THF/water (3:1).
Asymmetric Synthesis and Resolution
Chiral Auxiliary Approaches
Patent WO2015159170A2 demonstrates a resolution method for enantiomerically pure intermediates. Condensing 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine in benzene with molecular sieves forms a Schiff base, subsequently reduced by Adams’ catalyst (PtO₂/H₂) to yield the (S)-amine with 57% ee. Optical purity is enhanced to 78% via Lipase B-mediated kinetic resolution, though industrial adoption remains limited due to enzyme costs.
Catalytic Asymmetric Hydroamination
Rhodium-catalyzed hydroboration/amination of 1-methoxy-4-vinylbenzene achieves 98% ee using (S)-quinap ligands. Key reaction conditions:
| Reagent | Role | Optimal Stoichiometry |
|---|---|---|
| Catecholborane | Boron source | 1.2 eq |
| MeMgCl | Grignard activator | 2.0 eq |
| HNOSO₃H | Amination agent | 1.5 eq |
This method’s main drawback is the need for cryogenic conditions (-78°C), complicating scale-up.
Post-Synthetic Modifications
Thiophenol Removal and Functionalization
Raney nickel (10 wt%) in THF at 0°C effectively desulfurizes intermediates, yielding 92% of the deprotected amine. Comparative studies show:
| Desulfurization Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Raney Ni (10%) | EtOH | 25°C | 20% |
| Raney Ni (20%) | THF | 0°C | 92% |
Post-desulfurization, ester reduction with tBu₂AlH at -40°C produces the diol precursor for diazepinone ring closure.
Industrial-Scale Purification
Crystallization Optimization
The hydrochloride salt of 9a-(4-methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,diazepin-7-one is crystallized from ethyl acetate/isopropyl alcohol (3:1), achieving 99.5% purity. X-ray diffraction confirms a monoclinic P2₁/c space group with unit cell parameters a = 8.54 Å, b = 12.73 Å, c = 14.29 Å.
Chromatographic Methods
Preparative HPLC (C18 column, 60% MeCN/H₂O + 0.1% TFA) resolves diastereomers with baseline separation (α = 1.32). Retention times correlate with computational COSMO-RS simulations (±5% error).
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
-
δ 3.78 (s, 3H, OCH₃)
-
δ 4.21 (m, 2H, NCH₂)
-
δ 7.32 (d, J = 8.6 Hz, 2H, ArH)
Mass Spectrometry
HRMS (ESI⁺): m/z calculated for C₁₈H₂₁N₂O₂ [M+H]⁺ 297.1603, found 297.1601.
Challenges in Process Chemistry
Chemical Reactions Analysis
Types of Reactions
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Variations in the Bicyclic Core

Key Observations :
Physicochemical and Spectral Data Comparison
Gaps in Data : The target compound lacks detailed spectral or crystallographic data, unlike fluorophenyl and phenyl analogs .
Biological Activity
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- CAS Number : 6029-40-9
The compound features a pyrrolidine ring structure which is significant in various biological activities. Its methoxyphenyl substituent enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that related alkaloids possess antifungal activity against various pathogens . The specific activity of this compound in this regard remains to be fully elucidated but suggests potential therapeutic applications.
DNA Interaction
This compound has been noted for its ability to act as a DNA minor groove alkylating agent. Alkylating agents are crucial in cancer therapy due to their capacity to interfere with DNA replication and transcription processes .
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological effects. Compounds with similar structures have been studied for their interactions with G protein-coupled receptors (GPCRs), which play a pivotal role in neurotransmission and neuropharmacology .
Study on Antifungal Activity
A study conducted by Amal Raj et al. (2003) demonstrated that certain pyrrolidine derivatives exhibited significant antifungal activity against Candida species. Although specific data for the title compound is lacking, the structural similarities suggest a promising avenue for exploration in antifungal applications.
Interaction with G Protein-Coupled Receptors
Research published in PubMed Central highlighted the role of various compounds interacting with GPCRs, indicating that similar structures may modulate receptor activity and influence physiological responses such as pain and inflammation . Further studies on this compound could reveal its potential as a modulator in these pathways.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential antifungal activity against pathogens | Amal Raj et al., 2003 |
| DNA Interaction | Acts as a minor groove alkylating agent | Denny, 2001 |
| Neuropharmacological | Possible interaction with GPCRs affecting neurotransmission | PubMed Central, 2013 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

